molecular formula C8H4BrF3O2 B1290153 3-Bromo-4-(trifluoromethyl)benzoic acid CAS No. 581813-17-4

3-Bromo-4-(trifluoromethyl)benzoic acid

Cat. No.: B1290153
CAS No.: 581813-17-4
M. Wt: 269.01 g/mol
InChI Key: OWNPWXHFRGDHMC-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)benzoic acid (CAS RN: 581813-17-4) is a halogenated benzoic acid derivative with the molecular formula C₈H₄BrF₃O₂. Its structure features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, with a carboxylic acid (-COOH) substituent at the 1-position (Figure 1). The compound’s SMILES string is C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F, and its InChIKey is OWNPWXHFRGDHMC-UHFFFAOYSA-N . The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2) .

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNPWXHFRGDHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624946
Record name 3-Bromo-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581813-17-4
Record name 3-Bromo-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-(trifluoromethyl)benzoic acid
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Preparation Methods

Multi-Step Synthesis

One of the most common methods for synthesizing 3-Bromo-4-(trifluoromethyl)benzoic acid involves a multi-step reaction process:

  • Step 1: Hydrogenation

    • Reagents : Palladium on activated carbon (10%), hydrogen gas, methanol.
    • Conditions : Reaction at 20 °C for 12 hours under a pressure of approximately 775.74 Torr.
  • Step 2: Acid Hydrolysis

  • Step 3: Bromination

    • Reagents : Tert-butylnitrite and copper(I) bromide in acetonitrile.
    • Conditions : Reaction at temperatures ranging from 0 to 25 °C for about 18 hours.
  • Step 4: Neutralization

    • Reagents : Sodium hydroxide and water.
    • Conditions : Stirring at room temperature for an additional 12 hours.

The overall yield of this synthesis can vary but is generally reported to be efficient with proper optimization of reaction conditions.

Direct Bromination of Trifluoromethylbenzoic Acid

Another effective method involves the direct bromination of 4-(trifluoromethyl)benzoic acid using brominating agents such as bromine or N-bromosuccinimide (NBS):

  • Reagents : Bromine or NBS, possibly in the presence of a catalyst like iron(III) bromide.
  • Solvents : Acetic acid or dichloromethane are preferred due to their ability to stabilize the reaction intermediates.
  • Conditions : The reaction is typically conducted at controlled temperatures (0–25 °C) to favor para-bromination over meta-substitution due to the electron-withdrawing nature of the trifluoromethyl group.

This method allows for high regioselectivity and can yield products with purities exceeding 95% when followed by appropriate purification techniques such as silica gel chromatography.

Analytical Techniques for Characterization

To ensure the quality and purity of synthesized this compound, various analytical techniques are employed:

Technique Purpose
NMR Spectroscopy Confirms substitution patterns and checks for regioisomers.
HPLC Assesses purity levels (>98% by area normalization).
Mass Spectrometry Confirms molecular weight and detects impurities.

These techniques are crucial for verifying that the desired compound has been successfully synthesized and meets the required specifications for further applications.

Summary of Yields and Purity

The following table summarizes the yields and purity levels reported in different studies regarding the synthesis of this compound:

Method Yield (%) Purity (%)
Multi-step synthesis ~60-80 >99
Direct bromination ~75 >95

The multi-step synthesis tends to provide higher purity levels, while direct bromination offers a more straightforward approach with reasonable yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agrochemicals

Herbicide Development:
The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds. Research into similar benzoic acid derivatives has indicated that they can act as effective herbicides by interfering with plant growth mechanisms. While direct studies on 3-bromo-4-(trifluoromethyl)benzoic acid as a herbicide are sparse, its structural analogs have been explored extensively in this context.

Material Science

Polymer Synthesis:
this compound can serve as an important building block in the synthesis of polymers and other materials. Its unique chemical properties allow it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal and chemical resistance.

Case Studies

Study Focus Findings Reference
Antibacterial ActivitySalicylanilide derivatives showed MICs comparable to standard drugs against resistant strains of M. tuberculosis
Herbicide PotentialDerivatives exhibit herbicidal properties; further research needed on specific applications of this compound
Polymer ApplicationsPotential use in synthesizing advanced materials due to its reactive bromine and trifluoromethyl groups

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromo-Trifluoromethyl Benzoic Acids

The position of substituents significantly impacts physicochemical properties and reactivity. Key isomers include:

Compound Name CAS RN Substituent Positions Molecular Weight Purity Price (1g) Key Properties
3-Bromo-4-(trifluoromethyl)benzoic acid 581813-17-4 Br (3), -CF₃ (4) 269.01 >97.0% ¥16,000 High acidity, strong EWG effect
2-Bromo-5-(trifluoromethyl)benzoic acid 1483-56-3 Br (2), -CF₃ (5) 269.01 97% N/A Moderate acidity; meta-substitution reduces steric hindrance
4-Bromo-2-(trifluoromethyl)benzoic acid 320-31-0 Br (4), -CF₃ (2) 269.01 90% N/A Lower solubility due to ortho-substitution
5-Bromo-2-(trifluoromethyl)benzoic acid 654-97-7 Br (5), -CF₃ (2) 269.01 >95.0% ¥9,000 Balanced electronic effects; cost-effective

Key Insights :

  • Acidity : The 3-Bromo-4-CF₃ isomer exhibits the highest acidity due to the para relationship between -CF₃ and -COOH, maximizing electron-withdrawing effects .
  • Steric Effects : Ortho-substituted analogs (e.g., 4-Bromo-2-CF₃) face steric hindrance, reducing reactivity in coupling reactions .
Derivatives with Modified Substituents

Replacing -CF₃ with other groups alters electronic and steric profiles:

Compound Name Substituent Molecular Weight Key Differences
3-Bromo-4-(difluoromethyl)benzoic acid -CF₂H (4) 251.02 Reduced electron-withdrawing effect; lower acidity (pKa ~2.5)
3-Bromo-4-(trifluoromethoxy)benzoic acid -OCF₃ (4) 285.02 Enhanced lipophilicity; weaker acidity than -CF₃ analogs
3-Bromo-4-(methylsulfonyl)benzoic acid -SO₂CH₃ (4) 271.07 Stronger acidity (pKa ~1.0) due to sulfonyl group
3-Bromo-4-(isopentyloxy)benzoic acid -O-(CH₂)₂CH(CH₃)₂ (4) 272.00 Electron-donating alkoxy group; reduced acidity (pKa ~4.5)

Key Insights :

  • Electron-Withdrawing vs. Donating : -CF₃ and -SO₂CH₃ increase acidity, while alkoxy groups (-OR) decrease it .
  • Lipophilicity : Trifluoromethoxy (-OCF₃) and isopentyloxy groups enhance lipid solubility, making these analogs useful in medicinal chemistry .

Biological Activity

3-Bromo-4-(trifluoromethyl)benzoic acid is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C8H4BrF3O2. The molecular structure features a bromine atom and a trifluoromethyl group attached to a benzoic acid core, which can significantly influence its reactivity and biological interactions.

General Findings

The antimicrobial properties of this compound have been explored in various studies. Its derivatives, particularly those containing the trifluoromethyl group, have shown significant antibacterial activity against various strains of bacteria.

Case Studies

  • Antibacterial Activity Against Gram-Positive Bacteria :
    • A study evaluated the effectiveness of salicylanilide derivatives containing the 4-(trifluoromethyl)benzoate moiety against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were reported as low as 0.78–3.125 μg/ml for some derivatives, indicating potent antibacterial effects .
  • Activity Against Mycobacteria :
    • Research demonstrated that 4-(trifluoromethyl)benzoic acid derivatives exhibited mild intrinsic activity against Mycobacterium kansasii, with MICs ≥ 250 μmol/L. However, some salicylanilide derivatives showed better efficacy, indicating potential for further development in combating drug-resistant strains of tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of compounds intended for therapeutic use. In vivo studies have indicated that certain derivatives of this compound did not exhibit significant toxicity at doses up to 50 mg/kg in mouse models, suggesting a favorable safety margin .

The mechanism by which this compound exerts its biological effects may involve inhibition of key bacterial enzymes or disruption of cellular processes. For instance, studies on related compounds indicate that they may inhibit macromolecular synthesis in bacteria, leading to bactericidal effects .

Summary of Biological Activities

Activity Type Target Organisms MIC (μg/ml) Notes
AntibacterialStaphylococcus aureus0.78–3.125Potent activity against Gram-positive bacteria
AntimycobacterialMycobacterium kansasii≥250Mild intrinsic activity; derivatives show promise
CytotoxicityMouse modelsUp to 50 mg/kgNo significant toxicity observed

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-bromo-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

A1. The synthesis typically involves bromination and trifluoromethylation of benzoic acid derivatives. For example:

  • Bromination : Electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–25°C) to avoid over-bromination .
  • Trifluoromethylation : Copper-mediated coupling reactions with trifluoromethyl sources (e.g., CF₃I) under inert atmospheres. Solvent choice (e.g., DMF vs. THF) significantly impacts reactivity, with DMF favoring higher yields (~75%) due to better solubility of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) achieves >97% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

A2. Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical:

  • Crystal Growth : Slow evaporation of acetonitrile solutions yields monoclinic crystals (space group P2₁/c). The trifluoromethyl group adopts a staggered conformation, minimizing steric clash with the bromine substituent .
  • Data Contradictions : Discrepancies in bond angles (e.g., C-Br-C vs. C-CF₃-C) may arise from thermal motion artifacts. Refinement with SHELXL using high-resolution data (≤1.0 Å) reduces errors (<0.01 Å for bond lengths) .

Q. Q3. What analytical techniques are most effective for detecting byproducts in bromo-trifluoromethyl benzoic acid synthesis?

A3.

  • LC-MS : Identifies halogenated byproducts (e.g., di-brominated isomers) via m/z signals (e.g., [M+H]⁺ = 348.97 for C₈H₅Br₂F₃O₂⁺) .
  • 19F NMR : Quantifies trifluoromethyl group integrity. A singlet at δ −62 ppm (vs. CFCl₃) confirms purity; splitting indicates decomposition (e.g., hydrolysis to −COOH) .
  • Contradictions : Discrepancies between HPLC and NMR purity values may arise from non-UV-active impurities (e.g., inorganic salts). Cross-validation with elemental analysis (C, H, N) is recommended .

Applications in Medicinal Chemistry

Q. Q4. How does the trifluoromethyl group enhance the bioactivity of this compound in drug design?

A4.

  • Electron-Withdrawing Effects : The CF₃ group increases acidity (pKa ~2.5), improving membrane permeability. Docking studies show enhanced binding to enzymes (e.g., cyclooxygenase-2) via hydrophobic interactions .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, increasing half-life in vivo (t₁/₂ = 8.2 h in murine models vs. 1.5 h for non-fluorinated analogs) .
  • Structure-Activity Relationship (SAR) : Bromine at the 3-position sterically blocks off-target interactions, improving selectivity (IC₅₀ = 0.8 μM vs. 12 μM for 4-bromo analogs) .

Handling and Safety Considerations

Q. Q5. What precautions are necessary when handling this compound in aqueous reactions?

A5.

  • Corrosivity : The compound decomposes in basic conditions (pH >9), releasing HF. Use PTFE-lined reactors and neutral buffers (pH 6–8) .
  • Waste Disposal : Quench residual bromine with NaHSO₃ before aqueous disposal. HF byproducts require neutralization with Ca(OH)₂ to precipitate CaF₂ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(trifluoromethyl)benzoic acid

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